Withanolide D

Description

Properties

IUPAC Name |

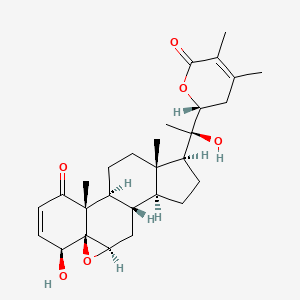

(1S,2R,6S,7R,9R,11S,12S,15S,16S)-15-[(1R)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6-hydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O6/c1-14-12-22(33-24(31)15(14)2)27(5,32)19-7-6-17-16-13-23-28(34-23)21(30)9-8-20(29)26(28,4)18(16)10-11-25(17,19)3/h8-9,16-19,21-23,30,32H,6-7,10-13H2,1-5H3/t16-,17-,18-,19-,21-,22+,23+,25-,26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASUFNRGCZMRFD-JCUIILOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)(C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317760 | |

| Record name | Withanolide D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30655-48-2 | |

| Record name | Withanolide D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30655-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Withanolide D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030655482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Withanolide D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WITHANOLIDE D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY366XV8JT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Withanolide D: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withanolide D, a naturally occurring C-28 steroidal lactone, has emerged as a significant phytochemical with promising therapeutic potential. First isolated from Withania somnifera, this compound has demonstrated a range of biological activities, including potent cytotoxic, anti-inflammatory, and pro-apoptotic effects. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction and analysis. Furthermore, it elucidates key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Discovery and Structural Elucidation

This compound was first isolated and characterized as part of the extensive phytochemical investigation of Withania somnifera (L.) Dunal, a plant widely used in traditional Ayurvedic medicine. Its structure was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This compound is characterized by a 22-hydroxyergostan-26-oic acid 26,22-lactone skeleton, which is the foundational structure of withanolides. Specifically, it is a 5,6:22,26-diepoxyergosta-2,24-diene-1,26-dione substituted by hydroxy groups at positions 4 and 22 (the 4beta,5beta,6beta,22R stereoisomer)[1].

Natural Sources and Quantitative Analysis

The primary natural sources of this compound are plants belonging to the Solanaceae family, most notably Withania somnifera and Tubocapsicum anomalum[1]. The concentration of this compound can vary significantly depending on the plant part, geographical location, and chemotype. Quantitative analysis is crucial for the standardization of herbal extracts and for ensuring the quality and efficacy of derived products. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of this compound.

Table 1: Quantitative Analysis of this compound in Withania somnifera

| Plant Part | This compound Content (% w/w) | Reference |

| Leaves | 0.22% | [2] |

| Roots | 0.05% | [2] |

| Stems/Branches | 0.12% | [2] |

| Fruits | 0.02% | [2] |

| Fruit Covers | 0.22% | [2] |

| Whole Plant Extract | 2.5% | [3] |

Experimental Protocols

Extraction of this compound from Withania somnifera

The following protocol is a generalized procedure for the extraction of this compound for analytical or preparative purposes, based on established methodologies.

Materials:

-

Dried and powdered plant material (Withania somnifera)

-

Methanol (B129727) (HPLC grade)

-

Chloroform (B151607) (Analytical grade)

-

n-Hexane (Analytical grade)

-

Water (Distilled or deionized)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Macerate the dried and powdered plant material in methanol for 24 hours at room temperature.

-

Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Suspend the crude extract in water and perform a liquid-liquid partition with n-hexane to remove nonpolar constituents. Discard the n-hexane fraction.

-

Extract the remaining aqueous phase with chloroform.

-

Collect the chloroform fraction and concentrate it to dryness to yield a withanolide-rich extract.

Isolation and Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

-

A gradient of methanol and water is typically used. A common gradient starts with a higher proportion of water and gradually increases the proportion of methanol.

Procedure:

-

Dissolve the withanolide-rich extract in methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the sample into the HPLC system.

-

Monitor the elution profile at a wavelength of 227 nm.

-

Collect the fraction corresponding to the retention time of this compound.

-

Confirm the purity of the isolated fraction by re-injecting it into the HPLC system and by other spectroscopic methods (NMR, MS).

Structural Characterization

The definitive identification of this compound is achieved through the analysis of its spectroscopic data.

-

¹H and ¹³C NMR: Provides detailed information about the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways involved in apoptosis, inflammation, and cell survival.

Induction of Apoptosis via JNK and p38 MAPK Signaling

This compound has been shown to induce apoptosis in cancer cells, particularly in leukemia, through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38MAPK) pathways.[4] This process is initiated by the this compound-induced accumulation of ceramide, a lipid second messenger, through the activation of neutral-sphingomyelinase 2 (N-SMase 2).[4] The subsequent phosphorylation of JNK and p38MAPK leads to the activation of downstream apoptotic effectors.

Inhibition of NF-κB Signaling

This compound also exhibits anti-inflammatory and anti-angiogenic properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[3] It prevents the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[3] This suppression of NF-κB activation leads to the downregulation of various pro-inflammatory and pro-survival genes.

Conclusion

This compound is a multifaceted natural product with significant potential for the development of novel therapeutics. Its well-defined chemical structure, coupled with its potent and selective biological activities, makes it a compelling candidate for further preclinical and clinical investigation. The methodologies and mechanistic insights presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic promise of this compound.

References

- 1. This compound | C28H38O6 | CID 161671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jchps.com [jchps.com]

- 3. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Introduction to the Chemical Structure of Withanolide D

Withanolide D is a significant member of the withanolides, a group of over 300 naturally occurring C-28 steroidal lactones built on an ergostane (B1235598) skeleton.[1][2] These compounds are primarily found in plants of the Solanaceae (nightshade) family, such as Withania somnifera and Tubocapsicum anomalum.[3][4] Withanolides are characterized by a steroid backbone attached to a lactone or a derivative, formed through the oxidation of steroids.[2] this compound, specifically, is recognized for its cytotoxic and antineoplastic properties.[3] This guide provides a foundational overview of its chemical structure for researchers and drug development professionals.

Core Chemical Structure and Stereochemistry

This compound is a polyoxygenated C-28 steroid based on an ergostane framework.[1] The fundamental structure is chemically defined as a 22-hydroxy ergostane-26-oic acid 26, 22-lactone. The defining features of this compound's structure include:

-

Steroid Nucleus : A four-ring carbocyclic core, typical of steroids.

-

Lactone Ring : A six-membered δ-lactone ring in the side chain, formed by the oxidation of C-22 and C-26.[5]

-

Functional Groups : The molecule is heavily functionalized. Its systematic IUPAC name is (4β,5β,6β,22R)-5,6:22,26-diepoxyergosta-2,24-diene-1,26-dione substituted by hydroxy groups at positions 4 and 22.[3] This indicates the presence of an enone system in ring A, an epoxide ring between C-5 and C-6, and hydroxyl groups at C-4 and C-20.[3]

The stereochemistry is critical to its biological activity. The specific configuration for this compound is designated as the 4β, 5β, 6β, 22R stereoisomer.[3] The synthesis of this compound is a complex process due to its stereochemical intricacies, including the rigid trans-lactone group and multiple chiral centers.[6]

References

- 1. Divergent synthesis of complex withanolides enabled by a scalable route and late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Withanolide - Wikipedia [en.wikipedia.org]

- 3. This compound | C28H38O6 | CID 161671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikidata [wikidata.org]

- 5. Structural Characterization of Withanolide Glycosides from the Roots of Withania somnifera and Their Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereocontrolled synthesis of this compound and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Dawn of a Bioactive Steroid: Early Research on Withanolide D's Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Withanolide D, a naturally occurring C-28 steroidal lactone, is a prominent member of the withanolide class of compounds. First identified as a principal constituent of Withania somnifera (Ashwagandha) alongside its well-known isomer, Withaferin A, the early research into this compound laid the foundational understanding of its significant biological activities.[1][2] Structurally, this compound is distinguished from Withaferin A by the presence of a hydroxyl group at the C-20 position of its ergostane (B1235598) skeleton, a feature that contributes to its unique biological profile.[1][3] This technical guide delves into the seminal research that first characterized the biological effects of this compound, with a focus on its cytotoxic and anti-inflammatory properties, the experimental methodologies employed, and the initial insights into its mechanisms of action.

Early Biological Activity of this compound

Initial investigations into the biological potential of this compound were primarily centered on its cytotoxic effects against various cancer cell lines. These early studies revealed that this compound possessed potent anti-proliferative and pro-apoptotic capabilities, establishing it as a compound of interest for oncology research.

Cytotoxic and Anti-proliferative Effects

Pioneering studies demonstrated that this compound exhibits significant cytotoxicity across a range of cancer cell types. This activity was quantified through the determination of the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| K562 | Myeloid Leukemia | ~1.5 | 48 | [4] |

| MOLT-4 | Lymphoid Leukemia | ~0.5 | 48 | [4] |

| DRO81-1 | Medullary Thyroid Cancer | 0.27 - 2.85 | 72 | [1] |

| TT | Medullary Thyroid Cancer | 0.27 - 2.85 | 72 | [1] |

| Caco-2 | Intestinal Cancer | 0.63 | 48 | [3] |

| DU145 | Prostate Cancer | < 3 | 48 | [3] |

| MCF7 | Breast Cancer | < 3 | 48 | [3] |

| A549 | Lung Cancer | < 3 | 48 | [3] |

| SKOV3 | Ovarian Cancer | 2.93 | 48 | [3] |

Core Experimental Protocols

The following sections detail the methodologies that were instrumental in the early characterization of this compound's biological activity.

Isolation and Purification of this compound

The initial step in studying this compound involved its extraction and purification from plant sources, primarily the leaves and roots of Withania somnifera.

Protocol for a Typical Methanolic Extraction and Chromatographic Separation:

-

Plant Material Preparation: Air-dried and powdered leaves or roots of Withania somnifera are used as the starting material.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature.[3] This process is often repeated multiple times to ensure a high yield.

-

Solvent Partitioning: The crude methanolic extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as hexane (B92381), chloroform (B151607) (or dichloromethane), and ethyl acetate (B1210297), to separate compounds based on their solubility.[5][6]

-

Column Chromatography: The chloroform or ethyl acetate fraction, typically rich in withanolides, is subjected to column chromatography over silica (B1680970) gel.[5]

-

Elution: A gradient of solvents, commonly a mixture of hexane and ethyl acetate or chloroform and methanol, is used to elute the compounds from the column.[4]

-

Further Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.[4][7]

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.[2][4][6]

Figure 1: General workflow for the isolation and identification of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was a common method used in early to modern research to assess the anti-proliferative effects of this compound on cancer cells.[8][9]

Protocol for MTT Assay:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[10]

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, commonly 24, 48, or 72 hours.[3][4]

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (such as DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the log of the compound concentration.

Figure 2: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

Apoptosis Detection (Annexin V/PI Staining)

To determine if the observed cytotoxicity was due to apoptosis (programmed cell death), early mechanistic studies utilized techniques like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Protocol for Annexin V/PI Apoptosis Assay:

-

Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in an Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer.

-

Data Interpretation: The flow cytometry data allows for the differentiation of cell populations:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Early Insights into the Mechanism of Action

While detailed molecular pathway analysis is a hallmark of more recent research, early studies provided crucial initial insights into how this compound exerts its effects.

Induction of Apoptosis via the Sphingomyelinase-Ceramide Cascade

One of the earlier mechanistic studies on this compound in leukemia cells proposed a pathway involving the activation of the neutral sphingomyelinase-ceramide cascade. This pathway is a key signaling route for inducing apoptosis in response to cellular stress.[4]

Proposed Apoptotic Pathway:

-

This compound Treatment: Exposure of leukemia cells to this compound.

-

N-SMase 2 Activation: this compound activates neutral sphingomyelinase 2 (N-SMase 2).

-

Ceramide Accumulation: N-SMase 2 catalyzes the hydrolysis of sphingomyelin (B164518) in the cell membrane, leading to the accumulation of the lipid second messenger, ceramide.

-

Activation of Stress Kinases: The increased ceramide levels lead to the phosphorylation and activation of stress-activated protein kinases (SAPKs), specifically c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[4]

-

Apoptosis Induction: The synergistic activation of JNK and p38 MAPK triggers the downstream apoptotic cascade, leading to programmed cell death.

Figure 3: Proposed apoptotic signaling pathway of this compound in leukemia cells.

Inhibition of RET Phosphorylation and the mTOR Pathway

In studies on medullary thyroid cancer (MTC), this compound was found to inhibit key signaling pathways involved in cancer cell proliferation and survival. These findings highlighted its potential as a multi-targeted agent.

Proposed Inhibitory Actions in MTC:

-

RET Kinase Inhibition: this compound was observed to down-regulate the expression and phosphorylation of the RET (rearranged during transfection) proto-oncogene, a key driver in many MTCs.[1]

-

mTOR Pathway Inhibition: Concurrently, this compound was shown to inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway. This was evidenced by the decreased expression of mTOR and its downstream effectors.[1]

-

Induction of Apoptosis: The dual inhibition of these critical pro-survival pathways culminates in the robust induction of apoptosis in MTC cells.

Figure 4: Inhibitory effects of this compound on RET and mTOR pathways in MTC.

Conclusion

The early research on this compound successfully established its profile as a potent cytotoxic agent with significant potential for cancer therapy. Initial studies, focused on its isolation, structural elucidation, and in vitro screening, provided a wealth of quantitative data on its anti-proliferative effects against a variety of cancer cell lines. The experimental protocols developed during this period, from extraction to bioassays, have been refined over time but remain fundamental to the study of natural products. Furthermore, the initial mechanistic investigations, which pointed towards the induction of apoptosis through the modulation of key cellular signaling pathways, paved the way for the more detailed molecular studies that continue to this day. This foundational work underscored the importance of this compound as a valuable lead compound in drug discovery and development.

References

- 1. Novel withanolides target medullary thyroid cancer through inhibition of both RET phosphorylation and the mammalian target of rapamycin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchtrends.net [researchtrends.net]

- 3. This compound Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Structural Characterization of Withanolide Glycosides from the Roots of Withania somnifera and Their Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel natural withanolides induce apoptosis and inhibit migration of neuroblastoma cells through down regulation of N-myc and suppression of Akt/mTOR/NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

Withanolide D: A Comprehensive Technical Guide to its Role as a Secondary Metabolite in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanolide D, a prominent member of the withanolide class of C-28 steroidal lactones, is a key secondary metabolite primarily found in plants of the Solanaceae family, most notably in Withania somnifera (Ashwagandha).[1][2] These naturally occurring compounds are biosynthesized through a complex interplay of the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways.[1] this compound, alongside other withanolides, plays a crucial role in the plant's defense mechanisms against herbivores and pathogens and has garnered significant attention from the scientific community for its diverse pharmacological activities, including anti-inflammatory and antitumor properties.[3][4] This technical guide provides an in-depth exploration of this compound's role as a secondary metabolite, detailing its biosynthesis, physiological functions, and ecological significance. It further presents quantitative data, comprehensive experimental protocols, and visual representations of relevant pathways to serve as a valuable resource for researchers in phytochemistry, pharmacology, and drug development.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound in Withania somnifera varies significantly depending on the plant tissue, developmental stage, and environmental conditions. The following tables summarize the quantitative data on this compound content in different plant parts and under the influence of various elicitors.

Table 1: Concentration of this compound in Different Tissues of Withania somnifera

| Plant Tissue | This compound Concentration (mg/g DW) | Reference |

| Leaves (Young) | High (Specific values vary between chemotypes) | [1] |

| Leaves (Mature) | Lower than young leaves | [1] |

| Roots | Present (Generally lower than leaves) | [5] |

| Stems | Variable | [5] |

Note: DW refers to Dry Weight. Withanolide concentrations can vary significantly between different chemotypes and geographical locations.

Table 2: Effect of Elicitors on Withanolide Production in Withania somnifera

| Elicitor | Treatment Concentration | Fold Increase in Withanolides | Reference |

| Methyl Jasmonate | 15 µM | Significant upregulation of biosynthesis | [6] |

| Salicylic (B10762653) Acid | 150 µM | 42 to 58-fold increase in major withanolides | [7][8] |

| Chitosan | 10 ppm and 50 ppm | 6.3 and 5.8 times increase in withaferin A | [9] |

Note: The data presented often refers to total withanolides or other major withanolides like withaferin A, as specific quantitative data for this compound under all elicitor treatments is not always available. However, these elicitors are known to upregulate the general withanolide biosynthetic pathway.

Biosynthesis of this compound

This compound is a triterpenoid, and its biosynthesis originates from the isoprenoid pathway. The initial precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via the cytosolic mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. These C5 units are condensed to form farnesyl pyrophosphate (FPP), which is then dimerized to produce squalene (B77637).

The subsequent key steps in the biosynthesis of the withanolide backbone involve:

-

Squalene Epoxidation: Squalene is converted to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQE).

-

Cyclization: 2,3-oxidosqualene undergoes cyclization to form cycloartenol (B190886), a reaction catalyzed by cycloartenol synthase (CAS).

-

Sterol Modifications: A series of enzymatic reactions, including hydroxylations, oxidations, and isomerizations, modify the cycloartenol backbone to form 24-methylenecholesterol, a key branch-point intermediate.

-

Withanolide-Specific Pathway: From 24-methylenecholesterol, a series of largely uncharacterized enzymatic steps, including glycosylation and lactonization, lead to the formation of this compound and other withanolides.

The biosynthesis of withanolides is transcriptionally regulated, with key enzymes such as squalene synthase (SQS) and cycloartenol synthase showing increased expression in tissues with high withanolide accumulation, such as young leaves.[1]

Physiological Role and Ecological Significance

As a secondary metabolite, this compound is not directly involved in the primary growth and development of the plant. Instead, it plays a crucial role in the plant's interaction with its environment.

1. Plant Defense: The primary role of this compound and other withanolides is believed to be in plant defense.[4] They act as potent antifeedants , deterring feeding by a wide range of insect herbivores.[10][11] The bitter taste and potential toxicity of these compounds make the plant unpalatable to many insects. Studies have shown that withanolides can inhibit the growth and development of insect larvae.[10]

2. Allelopathy: While less studied, it is plausible that withanolides released into the soil could have allelopathic effects, inhibiting the growth of competing plant species.

3. Abiotic Stress Response: The production of withanolides, including this compound, is often enhanced in response to various abiotic stresses such as drought, salinity, and low light. This suggests a role in protecting the plant from environmental challenges, although the precise mechanisms are still under investigation. The upregulation of withanolide biosynthesis under stress conditions is linked to the activation of signaling pathways involving phytohormones like jasmonic acid and salicylic acid.[1]

Signaling Pathways Influencing this compound Biosynthesis

The production of this compound is intricately regulated by plant hormone signaling pathways, primarily those of jasmonic acid (JA) and salicylic acid (SA). These signaling molecules are key players in inducing plant defense responses.

1. Jasmonate Signaling Pathway: Jasmonic acid and its derivatives, collectively known as jasmonates, are central to the plant's response to wounding and herbivory. Upon insect feeding, JA levels rise, triggering a signaling cascade that leads to the upregulation of genes involved in the biosynthesis of defense compounds, including withanolides.[12] This pathway involves the degradation of JAZ repressor proteins, which in turn activates transcription factors that promote the expression of withanolide biosynthetic genes like SQS and CAS.[13]

2. Salicylic Acid Signaling Pathway: Salicylic acid is a key signaling molecule in the plant's defense against biotrophic pathogens. Exogenous application of SA has been shown to significantly increase the accumulation of withanolides.[7] The SA signaling pathway can interact with the JA pathway, often in an antagonistic manner, but in the context of withanolide biosynthesis, both pathways appear to act as positive regulators.

References

- 1. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. staff.cimap.res.in [staff.cimap.res.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. iijls.com [iijls.com]

- 6. Enhancing Withanolide Production in the Withania Species: Advances in In Vitro Culture and Synthetic Biology Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Immunomodulatory Properties of Withanolide D

Abstract

This compound, a C-28 steroidal lactone derived from the plant Withania somnifera, has garnered significant scientific attention for its diverse pharmacological activities. Traditionally used in Ayurvedic medicine, this natural compound is now being rigorously investigated for its potent immunomodulatory and anti-inflammatory effects. This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound's influence on the immune system. It details its interaction with key inflammatory signaling pathways, including NF-κB and MAPK, presents quantitative data on its effects, outlines relevant experimental protocols, and provides visual diagrams of the core signaling cascades for enhanced comprehension.

Introduction

Withanolides are a group of over 900 naturally occurring C-28 steroidal lactones, with this compound being a prominent member isolated from Withania somnifera (Ashwagandha).[1][2] These compounds are central to the therapeutic properties attributed to Ashwagandha, which include anti-inflammatory, immunomodulatory, and anti-cancer effects.[1][3][4] this compound's ability to modulate complex signaling networks within immune cells positions it as a promising candidate for the development of novel therapeutics for inflammation-mediated chronic diseases.[1] This guide synthesizes current research to provide a detailed understanding of its immunomodulatory profile.

Core Mechanisms of Immunomodulation

This compound exerts its immunomodulatory effects by targeting multiple, interconnected signaling pathways that are fundamental to the inflammatory response.[1] Its primary mechanisms involve the potent inhibition of the NF-κB pathway and the modulation of MAPK signaling.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a master regulator of the immune and inflammatory response.[1][5] It controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] In unstimulated cells, NF-κB dimers (most commonly p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitin-mediated degradation of IκBα.[1][6] This frees the NF-κB dimer to translocate to the nucleus and initiate gene transcription.

This compound has been shown to be a potent inhibitor of this pathway.[1][2] Its mechanism involves the suppression of IκBα degradation, which prevents the nuclear translocation of the active p65 subunit.[1][6] This is achieved by inhibiting the activation of the upstream IKK complex, with studies suggesting that withanolides can directly target the IKKβ subunit.[1][7] By blocking NF-κB activation, this compound effectively downregulates the expression of a suite of inflammatory mediators.[6]

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide array of cellular processes, including inflammation, proliferation, and apoptosis. The key MAPK cascades involved in inflammation are the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[7] Activation of these pathways by cellular stress or inflammatory stimuli leads to the activation of downstream transcription factors, such as AP-1, which cooperate with NF-κB to drive inflammatory gene expression.

This compound has been shown to modulate the phosphorylation of both JNK and p38 MAPK.[2] By altering the activation state of these critical kinases, this compound can interfere with the signaling cascades that lead to the production of inflammatory mediators. This action is complementary to its inhibition of NF-κB, providing a multi-pronged approach to suppressing inflammation.

Quantitative Data on Immunomodulatory Effects

The immunomodulatory activity of this compound and related compounds has been quantified in various in vitro and ex vivo models. These studies demonstrate a dose-dependent inhibition of key inflammatory markers.

| Compound/Extract | Assay System | Target | Result (IC50 / % Inhibition) | Reference |

| This compound | Multiple Myeloma Cells | Constitutive NF-κB Activation | Significant inhibition at 5 µmol/L | [7] |

| This compound | KBM-5 Cells | TNF-induced NF-κB Activation | Complete inhibition at 5 µmol/L | [8] |

| Withanolides | Murine Macrophage (RAW 264.7) | LPS-induced Nitric Oxide (NO) | IC50 values ranging from 1.9 - 29.0 μM | [9] |

| Withaferin A | Bone Marrow-Derived Macrophages | LPS-induced TNF-α secretion | Significant suppression at 0.2 & 0.5 µg/mL | [10] |

| Withaferin A | Bone Marrow-Derived Macrophages | LPS-induced IL-6 secretion | Significant suppression at 0.2 & 0.5 µg/mL | [10] |

| W. somnifera Root Extract | THP-1 Cells | IL-6 and TNF-α secretion | Decreased secretion | [11] |

Note: Data for related withanolides like Withaferin A are included to provide a broader context for the anti-inflammatory potential of this class of compounds.

Experimental Protocols & Methodologies

The assessment of this compound's immunomodulatory properties relies on a set of established molecular and cellular biology techniques.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are commonly used. Bone marrow-derived macrophages (BMDMs) are also utilized for primary cell studies.[9][12]

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.

-

Stimulation: Inflammation is induced using lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) or recombinant cytokines like TNF-α (e.g., 1 nmol/L).[8][12]

-

Treatment: Cells are often pre-treated with varying concentrations of this compound for a specific duration (e.g., 30 minutes to 2 hours) before the addition of the inflammatory stimulus.

NF-κB Activation Assays

-

Nuclear Extraction: Following treatment, nuclear extracts are prepared from cells to isolate transcription factors.

-

Electrophoretic Mobility Shift Assay (EMSA): This is the gold standard for assessing NF-κB DNA binding activity. Nuclear extracts are incubated with a radiolabeled or biotinylated DNA probe containing the NF-κB consensus sequence. The protein-DNA complexes are then resolved on a non-denaturing polyacrylamide gel. A reduction in the shifted band in this compound-treated samples indicates inhibition of NF-κB binding.

-

Reporter Gene Assay: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB-responsive promoter. A decrease in luciferase activity upon treatment with this compound and an inflammatory stimulus indicates suppression of NF-κB transcriptional activity.[8]

Western Blot Analysis

-

Purpose: To quantify the expression and phosphorylation status of key signaling proteins.

-

Procedure:

-

Lysis: Whole-cell lysates are prepared using RIPA buffer with protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.

-

Blocking & Probing: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies against target proteins (e.g., phospho-p65, phospho-JNK, IκBα, β-actin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.[13]

-

Cytokine Quantification

-

Enzyme-Linked Immunosorbent Assay (ELISA): Cell culture supernatants are collected to measure the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[11] Commercially available ELISA kits are used according to the manufacturer's instructions.

-

Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from cells, reverse-transcribed into cDNA, and used to quantify the mRNA expression levels of cytokine genes.

Conclusion and Future Directions

This compound demonstrates significant immunomodulatory and anti-inflammatory properties, primarily through the targeted inhibition of the NF-κB and MAPK signaling pathways. The available data strongly support its potential as a lead compound for developing therapeutics aimed at a range of inflammatory disorders. Future research should focus on comprehensive in vivo studies to validate these mechanisms in complex disease models, investigate potential off-target effects, and explore structure-activity relationships to design even more potent and specific derivatives. The continued exploration of this compound and its analogs is a promising frontier in the field of natural product-based drug discovery.

References

- 1. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. informaticsjournals.co.in [informaticsjournals.co.in]

- 4. ijpsi.org [ijpsi.org]

- 5. mdpi.com [mdpi.com]

- 6. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jivasupplements.org [jivasupplements.org]

- 9. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

initial isolation and characterization of Withanolide D

An In-depth Technical Guide to the Initial Isolation and Characterization of Withanolide D

Introduction

This compound is a naturally occurring C-28 steroidal lactone built on an ergostane (B1235598) framework.[1] It is a significant bioactive phytochemical primarily isolated from plants of the Solanaceae family, most notably Withania somnifera (Ashwagandha) and Tubocapsicum anomalum.[2] As a member of the withanolide class, this compound has garnered substantial interest within the scientific community for its diverse pharmacological activities, including potent cytotoxic, anti-cancer, anti-inflammatory, and antibacterial properties.[2][3] Its ability to induce apoptosis in cancer cells, in part by modulating signaling pathways such as JNK and p38MAPK, makes it a promising candidate for drug development.[4]

This technical guide provides a comprehensive overview of the core methodologies for the , tailored for researchers, scientists, and professionals in drug development.

Isolation of this compound

The isolation of this compound is a multi-step process involving extraction from the plant source, followed by fractionation and extensive chromatographic purification.

Experimental Protocol: Isolation

1.1. Plant Material and Extraction:

-

Source Material : Dried and powdered roots or leaves of Withania somnifera are commonly used.[1][5]

-

Extraction Solvent : Methanol (B129727) is a frequently employed solvent for the initial extraction.[1][6][7] Other systems, such as ethanol (B145695) or chloroform-methanol mixtures, can also be utilized.[5][8]

-

Procedure :

-

The powdered plant material is subjected to extraction, typically using a Soxhlet apparatus for several hours or through maceration (soaking) at room temperature.[5][8]

-

The resulting crude extract is filtered to remove solid plant debris.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.[6][7]

-

1.2. Fractionation and Purification:

-

Solvent Partitioning : The crude methanol extract is often re-extracted successively with solvents of increasing polarity, such as hexane (B92381), chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their solubility.[1][7] The chloroform and ethyl acetate fractions are typically rich in withanolides.[1][7]

-

Column Chromatography : This is the primary technique for the initial separation of compounds from the enriched fraction.

-

Stationary Phase : Silica gel is the standard adsorbent.[1][8]

-

Mobile Phase : A gradient elution system is used, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).[1] A common solvent system is a mixture of chloroform and methanol or hexane and ethyl acetate.[1][5]

-

Fraction Collection : Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

-

Preparative HPLC : For final purification to obtain high-purity this compound, High-Performance Liquid Chromatography (HPLC) is employed.[7][9]

-

Column : A reversed-phase C18 column is typically used.

-

Mobile Phase : A mixture of methanol and water or acetonitrile (B52724) and water is common.[10]

-

Detection : UV detection is used to monitor the elution of the compound.[11]

-

Isolation Workflow Diagram

Caption: Workflow for the isolation of this compound.

Characterization of this compound

Once isolated, the compound's structure must be unequivocally confirmed through a combination of spectroscopic and chromatographic techniques.

Experimental Protocol: Characterization

2.1. Spectroscopic Analysis:

-

Mass Spectrometry (MS) : Used to determine the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides a precise mass, confirming the molecular formula.[9][12] this compound has a molecular formula of C₂₈H₃₈O₆.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The most powerful tool for structure elucidation.

-

¹H NMR : Provides information on the number, environment, and connectivity of protons.

-

¹³C NMR : Shows the number and types of carbon atoms (methyl, methylene, methine, quaternary).

-

2D NMR (COSY, HMBC, HSQC) : Used to establish correlations between protons and carbons to assemble the final structure.

-

-

Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).[13]

2.2. Chromatographic Analysis:

-

High-Performance Thin-Layer Chromatography (HPTLC) : A rapid and efficient method for qualitative analysis and purity assessment. A common solvent system is Chloroform:Methanol (9:1).[5]

-

High-Performance Liquid Chromatography (HPLC) : Used for both qualitative and quantitative analysis, confirming the purity of the isolated compound and serving as a quality control method.[14]

Data Presentation: Summary Tables

Table 1: Physicochemical and Spectrometric Data for this compound

| Property | Data | Reference(s) |

| Molecular Formula | C₂₈H₃₈O₆ | [2] |

| Molecular Weight | 470.59 g/mol | [2] |

| HRMS (m/z) | [M+H]⁺ at 471, [M+NH₄]⁺ at 488 | |

| Key IR Absorptions (cm⁻¹) | ~3500 (OH), ~1700 (Lactone C=O), ~1650 (Enone C=O) | [13] |

Table 2: Key ¹H and ¹³C NMR Spectral Data for this compound Skeleton (Note: Specific chemical shifts can vary slightly based on the solvent used. This table represents characteristic values.)

| Position | ¹³C NMR (δ ppm) | ¹H NMR (δ ppm, multiplicity, J in Hz) |

| C-1 | ~203.0 | - |

| C-2 | ~128.0 | ~5.8 (d) |

| C-3 | ~145.0 | ~6.6 (dd) |

| C-4 | ~78.0 | ~4.5 (br s) |

| C-5 | ~75.0 | - |

| C-6 | ~60.0 | ~3.2 (d) |

| C-18 | ~12.5 | ~0.7 (s) |

| C-19 | ~19.0 | ~1.2 (s) |

| C-21 | ~14.0 | ~1.0 (d) |

| C-22 | ~80.0 | ~4.4 (dd) |

| C-26 | ~165.0 | - |

Table 3: Example HPLC Analytical Conditions

| Parameter | Condition | Reference(s) |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | [10] |

| Mobile Phase | Gradient of Acetonitrile and Water | [10] |

| Flow Rate | 1.0 mL/min | [10] |

| Detection | UV at ~220 nm | [13] |

| Injection Volume | 20 µL | [9] |

Biological Activity and Signaling

This compound exhibits significant biological activity, primarily through the modulation of key cellular signaling pathways. It has been shown to induce apoptosis in leukemia cells by augmenting ceramide accumulation and triggering the phosphorylation of JNK and p38MAPK.[4]

Signaling Pathway Diagram

Caption: this compound action on key signaling pathways.

References

- 1. nepjol.info [nepjol.info]

- 2. This compound | C28H38O6 | CID 161671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpbs.com [ijpbs.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. op.niscpr.res.in [op.niscpr.res.in]

- 9. Isolation and characterization of a bactericidal withanolide from Physalis virginiana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjpn.org [rjpn.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Chlorinated Withanolides from Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative HPLC analysis of withanolides in Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]

Withanolide D: A Technical Guide to Preliminary Mechanisms of Action

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the preliminary research into the mechanism of action of Withanolide D, a steroidal lactone derived from plants of the Solanaceae family, such as Withania somnifera. The guide consolidates findings on its pro-apoptotic, anti-angiogenic, and anti-inflammatory effects, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Induction of Apoptosis

Preliminary studies indicate that this compound induces apoptosis in various cancer cell lines through the coordinated activation of both the extrinsic and intrinsic pathways.[1][2] Its action involves the modulation of key regulatory proteins, including caspases and members of the Bcl-2 family.[3]

Signaling Pathways

This compound triggers the extrinsic apoptosis pathway by increasing the expression of cleaved caspase-8.[3] Simultaneously, it activates the intrinsic pathway by altering the balance of Bcl-2 family proteins—decreasing the anti-apoptotic protein Bcl-2 while increasing the pro-apoptotic protein Bax.[3] This shift leads to the activation of caspase-9. Both pathways converge on the executioner caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent programmed cell death.[3] Further studies in leukemic models show that this compound also upregulates the pro-apoptotic PUMA (p53 Upregulated Modulator of Apoptosis) and decreases the expression of Telomerase Reverse Transcriptase (TERT), further promoting apoptosis.

Quantitative Data: Modulation of Apoptotic Proteins

| Cell Line | Treatment | Target Protein | Change in Expression | Reference |

| HepG2 | 50-100 µM this compound | Cleaved Caspase-8, -9, -3 | Increased | [3] |

| HepG2 | 50-100 µM this compound | Cleaved PARP | Increased | [3] |

| HepG2 | 50-100 µM this compound | Bax | Increased | [3] |

| HepG2 | 50-100 µM this compound | Bcl-2 | Decreased | [3] |

| Leukemic Murine Model | 37.5 mg/kg this compound | PUMA | Increased (MFI: 138.09 to 229.66) | |

| Leukemic Murine Model | 37.5 mg/kg this compound | BCL2 | Decreased (MFI significantly reduced) |

MFI: Mean Fluorescence Intensity

Ceramide-Mediated MAPK Signaling

This compound has been shown to induce apoptosis in leukemia cells by activating the neutral sphingomyelinase (N-SMase)-ceramide cascade.[4] This leads to the differential regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, promoting cell death over survival.

Signaling Pathway

Treatment with this compound rapidly activates N-SMase, leading to an accumulation of intracellular ceramide.[4] Ceramide, acting as a second messenger, subsequently triggers the phosphorylation and activation of stress-activated protein kinases (SAPKs) c-Jun N-terminal kinase (JNK) and p38MAPK.[4] Conversely, the phosphorylation of the pro-survival kinase ERK is reduced.[4] The synergistic activation of JNK and p38MAPK is crucial for the induction of apoptosis in leukemia cells.[4]

Quantitative Data: MAPK Activation and Cytotoxicity

| Cell Line | Treatment | Effect | Result | Reference |

| K562, MOLT-4 | 1 µM - 3 µM this compound | JNK & p38MAPK phosphorylation | Detected as early as 1 hour | [4] |

| K562, MOLT-4 | 1 µM - 3 µM this compound | ERK phosphorylation | Reduced | [4] |

| MOLT-4 | This compound (1 hr) | p-JNK+ cells | 39.71% | [4] |

| MOLT-4 | This compound (1 hr) | p-p38+ cells | 3.51% | [4] |

| MM-CSCs | 72 hr this compound | IC50 (Growth Inhibition) | 88.4 ± 13.9 nM | |

| RPMI 8226 | 72 hr this compound | IC50 (Growth Inhibition) | 76.1 ± 8.0 nM | |

| MM1.S | 72 hr this compound | IC50 (Growth Inhibition) | 107.2 ± 14.2 nM | |

| MM1.R | 72 hr this compound | IC50 (Growth Inhibition) | 106.3 ± 11.0 nM |

IC50: Half maximal inhibitory concentration

Inhibition of Angiogenesis via VEGFR2 Pathway

This compound demonstrates anti-angiogenic properties by inhibiting the formation of capillary-like tubes in Human Umbilical Vein Endothelial Cells (HUVECs).[3] This effect is mediated through the suppression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream pro-survival pathways.

Signaling Pathway

This compound treatment reduces the phosphorylation of VEGFR2, a key receptor in angiogenesis.[3] The inhibition of VEGFR2 activation leads to the downstream suppression of the PI3K/Akt/mTOR and ERK signaling pathways.[3] The collective downregulation of these pathways culminates in the inhibition of endothelial cell tube formation, a critical step in angiogenesis.[3]

Quantitative Data: Anti-Angiogenic Effects

| Cell Line | Treatment | Effect | Result | Reference |

| HUVECs | 50 µM this compound | Tube Formation | Reduced by 76.38 ± 3.41% | [3] |

| HUVECs | 100 µM this compound | Tube Formation | Reduced by 51.36 ± 2.75% | [3] |

| HUVECs | 50-100 µM this compound | VEGFR2, PI3K, Akt, mTOR, ERK Phosphorylation | Decreased | [3] |

Suppression of NF-κB Signaling

Withanolides, as a class, are potent inhibitors of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[5][6] NF-κB is a critical transcription factor that regulates inflammation, cell survival, and proliferation.[7] Its inhibition is a key component of this compound's anti-cancer and anti-inflammatory activity.[5][8]

Signaling Pathway

In response to inflammatory stimuli like TNF-α, the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB (p65/p50 dimer) to translocate to the nucleus and activate the transcription of pro-survival and pro-inflammatory genes. Withanolides intervene by inhibiting the activation of the IKK complex, thereby preventing IκBα phosphorylation and degradation and sequestering NF-κB in the cytoplasm.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Withanolide derivatives: natural compounds with anticancer potential offer low toxicity to fertility and ovarian follicles in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jivasupplements.org [jivasupplements.org]

- 7. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Labyrinth of Withanolide D Biosynthesis in Withania somnifera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withanolide D, a prominent steroidal lactone derived from Withania somnifera (Ashwagandha), has garnered significant attention for its diverse pharmacological activities. Understanding its biosynthesis is paramount for enhancing its production through metabolic engineering and ensuring a consistent supply for pharmaceutical applications. This technical guide provides an in-depth exploration of the intricate biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final intricate molecular architecture. It summarizes key quantitative data, provides detailed experimental protocols for pathway elucidation, and presents visual representations of the core biochemical processes.

Introduction

Withania somnifera, a cornerstone of Ayurvedic medicine, produces a plethora of bioactive secondary metabolites known as withanolides. These C-28 steroidal lactones, built on an ergostane (B1235598) skeleton, exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound, in particular, is a subject of intense research due to its potent biological activities. The complexity of its structure, featuring specific hydroxylations and an epoxide ring, hints at a sophisticated and tightly regulated biosynthetic pathway. Elucidating this pathway is a critical step towards harnessing the full therapeutic potential of this valuable natural product.

The Biosynthetic Pathway of this compound: A Multi-step Enzymatic Cascade

The biosynthesis of this compound is a complex process that begins with primary metabolites and proceeds through the isoprenoid pathway. It can be broadly divided into three major stages: the formation of the triterpenoid (B12794562) backbone, the modification of the sterol core, and the final tailoring steps leading to this compound.

Upstream Pathway: Building the Triterpenoid Backbone

The journey to this compound begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids[1].

-

Mevalonate (MVA) Pathway: Acetyl-CoA is converted to IPP through a series of enzymatic reactions involving key enzymes such as HMG-CoA reductase (HMGR).

-

Methylerythritol 4-Phosphate (MEP) Pathway: Pyruvate and glyceraldehyde-3-phosphate are converted to IPP and DMAPP, with 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) being key regulatory enzymes.

IPP and DMAPP are then sequentially condensed to form farnesyl pyrophosphate (FPP), a central intermediate. The head-to-head condensation of two FPP molecules, catalyzed by squalene synthase (SQS) , yields squalene. Squalene is then epoxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256).

The cyclization of 2,3-oxidosqualene is a crucial branching point. In the context of withanolide biosynthesis, cycloartenol synthase (CAS) catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol, the precursor for phytosterols (B1254722) and, subsequently, withanolides[2].

The Central Pathway: From Cycloartenol to the Withanolide Scaffold

Following the formation of cycloartenol, a series of modifications, including demethylations, isomerizations, and reductions, lead to the formation of 24-methylenecholesterol, which is considered a key branch-point intermediate for withanolide biosynthesis[2]. The subsequent steps involve a cascade of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), that shape the characteristic withanolide structure.

Recent research has begun to unravel the specific enzymes involved in the formation of the core withanolide scaffold. Through genome mining and functional characterization, several key enzymes have been identified within biosynthetic gene clusters in W. somnifera[3][4][5].

-

Lactone Ring Formation: The formation of the characteristic δ-lactone ring on the side chain is a critical step. Studies have identified two cytochrome P450 enzymes, CYP87G1 and CYP749B2 , and a short-chain dehydrogenase/reductase, SDH2 , as being responsible for this transformation[3][4][5].

-

A-Ring Modification: The modification of the A-ring to create the typical α,β-unsaturated ketone is another hallmark of withanolides. Two additional P450s, CYP88C7 and CYP88C10 , along with a sulfotransferase, SULF1 , have been shown to be involved in generating this feature[3][4][5].

The Terminal Pathway: Specific Modifications Leading to this compound

The precise enzymatic steps that convert a general withanolide precursor into the specific structure of this compound are still under active investigation. This compound is characterized by hydroxyl groups at the C-4 and C-20 positions and a 5β,6β-epoxide ring.

Based on the known functions of cytochrome P450 enzymes in steroid metabolism, it is hypothesized that specific CYPs are responsible for these final tailoring steps[6][7]. The hydroxylation at C-4 and C-20, as well as the epoxidation at C-5 and C-6, are likely catalyzed by distinct P450s with high substrate and regioselectivity. The identification and functional characterization of these specific hydroxylases and epoxidases are the current frontiers in understanding this compound biosynthesis. Comparative transcriptomics of different W. somnifera chemotypes with varying levels of this compound can provide valuable clues for identifying candidate genes for these final modifications[1][8].

Diagram of the Putative this compound Biosynthetic Pathway

Caption: Putative biosynthetic pathway of this compound in Withania somnifera.

Quantitative Data on Withanolide Biosynthesis

The production of this compound and other withanolides is influenced by genetic factors (chemotype), tissue type, developmental stage, and environmental conditions. Elicitation, using biotic or abiotic stressors, has been shown to enhance the production of withanolides in cell and hairy root cultures.

Table 1: this compound Content in Different Tissues of Withania somnifera

| Plant Part | This compound Content (% dry weight) | Reference |

| Leaves | 0.22% | [8] |

| Roots | 0.05% | [8] |

| Branches | 0.12% | [8] |

| Fruits | 0.02% | [8] |

| Fruit Covers | 0.22% | [8] |

Table 2: Effect of Elicitors on Withanolide Production in Withania somnifera Cell Suspension Cultures

| Elicitor | Concentration | Exposure Time | Fold Increase in Total Withanolides | Reference |

| Chitosan | 100 mg/L | 4 h | 1.87 (shake-flask) | [3][9] |

| Chitosan | 100 mg/L | 4 h | 1.36 (bioreactor) | [3][9] |

| Squalene + Chitosan | 6 mM + 100 mg/L | 48 h + 4 h | 2.13 (shake-flask) | [3] |

| Squalene + Chitosan | 6 mM + 100 mg/L | 48 h + 4 h | 1.66 (bioreactor) | [3] |

Table 3: Gene Expression Changes in Response to Elicitation

| Gene | Elicitor | Fold Change in Expression | Reference |

| WsDWF1 | Methyl Jasmonate | Increased | [4] |

| WsDWF1 | Salicylic Acid | Increased | [4] |

| WsCYP71B35 | Methyl Jasmonate | Induced | [9] |

| WsCYP749B1 | Methyl Jasmonate | Enhanced | [9] |

| WsCYP76 | Methyl Jasmonate | Enhanced | [9] |

| WsCYP71B10 | Methyl Jasmonate | Enhanced | [9] |

Detailed Experimental Protocols

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated reverse-phase HPLC method for the quantification of this compound in W. somnifera extracts.

Diagram of HPLC Quantification Workflow

Caption: Workflow for the quantification of this compound using HPLC.

Materials:

-

Dried and powdered W. somnifera plant material

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid (HPLC grade)

-

This compound standard (analytical grade)

-

HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Prepare a series of working standard solutions of different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with methanol.

-

-

Sample Preparation:

-

Accurately weigh about 1 g of the dried, powdered plant material.

-

Extract the sample with a known volume of methanol (e.g., 20 mL) by sonication for 30 minutes.

-

Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions:

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% acetic acid) and Solvent B (Methanol with 0.1% acetic acid)[10][11].

-

0-30 min: 60% A to 40% A

-

30-32 min: 40% A

-

32-45 min: 40% A to 25% A

-

45-54 min: 25% A to 5% A

-

54-55 min: 5% A to 0% A

-

55-60 min: 0% A

-

-

Flow Rate: 0.6 mL/min, increasing to 1.0 mL/min from 54 minutes onwards[10][11].

-

Injection Volume: 20 µL.

-

-

Analysis and Quantification:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample extracts.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

Functional Characterization of Biosynthetic Genes using Virus-Induced Gene Silencing (VIGS)

VIGS is a powerful reverse genetics tool to study gene function in plants, including the elucidation of biosynthetic pathways. This protocol is adapted for W. somnifera using a Tobacco Rattle Virus (TRV)-based vector system[2][6][12].

Diagram of VIGS Workflow

Caption: Workflow for Virus-Induced Gene Silencing (VIGS) in Withania somnifera.

Materials:

-

W. somnifera plants (3-4 weeks old)

-

TRV1 and TRV2 vectors

-

Agrobacterium tumefaciens strain (e.g., GV3101)

-

Restriction enzymes and T4 DNA ligase

-

PCR reagents

-

Agrobacterium infiltration medium (10 mM MES pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone)

-

Liquid nitrogen

-

RNA extraction kit

-

qRT-PCR reagents

-

HPLC system for withanolide analysis

Procedure:

-

Vector Construction:

-

Design primers to amplify a 200-400 bp fragment of the target gene.

-

Clone the PCR product into the TRV2 vector.

-

Transform the TRV1 and the recombinant TRV2 vectors into separate A. tumefaciens cells.

-

-

Agroinfiltration:

-

Grow separate cultures of A. tumefaciens containing TRV1 and TRV2 to an OD₆₀₀ of 1.0.

-

Harvest the cells by centrifugation and resuspend in infiltration medium to a final OD₆₀₀ of 1.0 for each strain.

-

Mix the TRV1 and TRV2 cultures in a 1:1 ratio.

-

Infiltrate the abaxial side of the leaves of 3-4 week old W. somnifera plants using a needleless syringe.

-

-

Analysis:

-

Grow the plants for 3-4 weeks post-infiltration.

-

Observe and record any phenotypic changes.

-

Harvest leaf tissue for RNA extraction and withanolide analysis.

-

Confirm gene silencing by qRT-PCR.

-

Analyze the withanolide profile, including this compound, using HPLC to determine the effect of gene silencing.

-

Heterologous Expression and Functional Assay of Cytochrome P450 Enzymes

This protocol describes the expression of a candidate W. somnifera CYP450 in yeast (Saccharomyces cerevisiae) and subsequent in vitro enzyme assay to determine its function.

Diagram of Heterologous Expression and Assay Workflow

Caption: Workflow for heterologous expression and functional assay of a CYP450 enzyme.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Saccharomyces cerevisiae strain (e.g., WAT11)

-

Yeast transformation reagents

-

Induction medium (e.g., SC-Ura with galactose)

-

Microsome isolation buffer

-

NADPH

-

Putative substrate (e.g., a withanolide precursor)

-

LC-MS system

Procedure:

-

Yeast Expression:

-

Clone the full-length cDNA of the candidate CYP450 into a yeast expression vector.

-

Transform the construct into a suitable yeast strain that also expresses a cytochrome P450 reductase.

-

Grow the yeast culture and induce protein expression with galactose.

-

-

Microsome Isolation:

-

Harvest the yeast cells and spheroplast them.

-

Lyse the spheroplasts and isolate the microsomal fraction by differential centrifugation.

-

-

In Vitro Enzyme Assay:

-

Set up the reaction mixture containing the isolated microsomes, the putative substrate, and NADPH in a suitable buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Extract the products with the organic solvent.

-

Analyze the extract by LC-MS to identify and quantify the reaction products.

-

Compare the product profile with that of a control reaction without the enzyme or NADPH.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Withania somnifera is a complex and fascinating process that is gradually being unraveled. While the upstream pathway and the formation of the core withanolide scaffold are becoming clearer, the specific enzymes responsible for the final tailoring steps that produce the diverse array of withanolides, including this compound, remain a key area of future research. The application of multi-omics approaches, combined with functional genomics tools like VIGS and heterologous expression, will be instrumental in identifying and characterizing these elusive enzymes. A complete understanding of the this compound biosynthetic pathway will not only provide fundamental insights into plant secondary metabolism but also pave the way for the metabolic engineering of W. somnifera or microbial hosts for the sustainable and high-level production of this pharmacologically important molecule. This will ultimately facilitate its development as a therapeutic agent for a variety of human ailments.

References

- 1. Withanolide biosynthesis recruits both mevalonate and DOXP pathways of isoprenogenesis in Ashwagandha Withania somnifera L. (Dunal) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced Biosynthesis of Withanolides by Elicitation and Precursor Feeding in Cell Suspension Culture of Withania somnifera (L.) Dunal in Shake-Flask Culture and Bioreactor | PLOS One [journals.plos.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Stork: Virus-Induced Gene Silencing for Functional Genomics in Withania somnifera, an Important Indian Medicinal Plant [storkapp.me]

- 7. Biosynthesis of the triterpenoid withanolides in Withaniasomnifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jchps.com [jchps.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. staff.cimap.res.in [staff.cimap.res.in]

- 11. informaticsjournals.co.in [informaticsjournals.co.in]

- 12. Biodiversity, Biochemical Profiling, and Pharmaco-Commercial Applications of Withania somnifera: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Withanolide D: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withanolide D, a naturally occurring steroidal lactone found in plants of the Solanaceae family, notably Withania somnifera (Ashwagandha), has emerged as a promising candidate for therapeutic development. This technical guide provides a comprehensive review of the existing scientific literature on this compound, with a focus on its anti-cancer and anti-inflammatory properties. We present a detailed analysis of its mechanisms of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Withanolides are a group of C-28 steroidal lactones known for their diverse pharmacological activities.[1] Among them, this compound has garnered significant attention for its potent cytotoxic effects against various cancer cell lines and its ability to modulate key inflammatory pathways.[2][3] This review synthesizes the current understanding of this compound's therapeutic potential, focusing on its molecular targets and mechanisms of action.

Anti-Cancer Potential

This compound has demonstrated significant anti-cancer activity across a range of hematological and solid tumors. Its primary mechanism involves the induction of apoptosis and the inhibition of critical cell survival pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[1] Studies have shown that it can trigger both the intrinsic and extrinsic apoptotic pathways. In leukemia cells, this compound treatment leads to a dose-dependent increase in apoptosis, with a significant rise in Annexin V-positive cells.[1] For instance, treatment of K562 and MOLT-4 leukemia cell lines with this compound resulted in a significant increase in the apoptotic cell population.[1]